molecular formula C9H17ClN2O2 B2954946 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride CAS No. 2260937-11-7

1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride

Cat. No. B2954946
CAS RN: 2260937-11-7
M. Wt: 220.7
InChI Key: GSFGAVFLCYGGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

One of the most commonly used methods for synthesizing this compound involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. It can also be synthesized via the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.


Molecular Structure Analysis

The molecular weight of “1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride” is 235.71 . The InChI code is 1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H .

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spiroaminals, including 1-oxa-8-azaspiro[4.5]decane derivatives, are at the core of numerous natural and synthetic products with significant biological activities. The complexity and novelty of their structures make them challenging yet intriguing targets for chemical synthesis. These compounds have been the subject of various synthetic strategies, highlighting their importance in the development of pharmacologically active molecules (Sinibaldi & Canet, 2008).

Crystal Structure Insights

The crystal structure of derivatives such as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provides essential insights into the conformational preferences of these compounds. Understanding their structural properties is crucial for the design of molecules with desired biological activities (Wen, 2002).

Biological Activity and Drug Discovery

Derivatives of 1-oxa-8-azaspiro[4.5]decane have shown potential in various biological applications. For instance, adamantane derivatives exhibit cytotoxic and apoptotic effects against certain cancer cell lines, indicating their potential in cancer therapy. These compounds' interactions with biological targets have been explored through molecular docking studies, revealing the importance of specific structural features for their activity (Turk-Erbul et al., 2021).

Antiviral Applications

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has also been directed towards antiviral applications. For example, compounds carrying the adamantyl moiety and synthesized via microwave-assisted methods demonstrated significant activity against influenza viruses, highlighting their potential as antiviral agents (Göktaş et al., 2012).

Novel Synthetic Routes

Research into novel synthetic routes for producing 1-oxa-8-azaspiro[4.5]decane derivatives is ongoing. These efforts aim at developing more efficient and versatile methods for accessing these compounds, which could be of significant value in the production of biologically active molecules (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c10-8(12)7-5-9(13-6-7)1-3-11-4-2-9;/h7,11H,1-6H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFGAVFLCYGGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.